N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4), or the use of tin or iron . Sodium borohydride is particularly noted for its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation processes using methanol or dimethyl ether as methylating agents in the presence of acid catalysts . These methods are designed to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity . These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar catalytic properties.
N,N-Dimethylaniline: An organic compound with a dimethylamino group attached to a phenyl ring.
3-(Dimethylamino)phenol: Another compound featuring a dimethylamino group, used in various chemical syntheses.
Uniqueness
N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-17(2)15-7-5-14(6-8-15)13-19(4)16-9-11-18(3)12-10-16/h5-8,16H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALROEMTEXFBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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